molecular formula C7H11BN2O2 B13553820 (3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid

(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13553820
M. Wt: 165.99 g/mol
InChI Key: VEJAUZWCUGXCLU-UHFFFAOYSA-N
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Description

(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a cyclopropyl and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate. The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the formation of the boronic acid group. The reaction mixture is then subjected to hydrolysis to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electronic properties of the pyrazole ring and the substituents attached to it .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C7H11BN2O2

Molecular Weight

165.99 g/mol

IUPAC Name

(3-cyclopropyl-1-methylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C7H11BN2O2/c1-10-4-6(8(11)12)7(9-10)5-2-3-5/h4-5,11-12H,2-3H2,1H3

InChI Key

VEJAUZWCUGXCLU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1C2CC2)C)(O)O

Origin of Product

United States

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